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Compound of Interest

Compound Name: 8-Methylisoquinolin-7-amine

CAS No.: 480419-14-5

Cat. No.: B3268441

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methylisoquinolin-7-
amine

Executive Summary & Compound Significance
8-Methylisoquinolin-7-amine (CAS: 480419-14-5) represents a specialized heterocyclic

scaffold, primarily utilized as a building block in the synthesis of kinase inhibitors and DNA-

intercalating agents. Its structural uniqueness lies in the "peri-effect" interaction between the

C8-methyl group and the C1-proton/nitrogen lone pair, combined with the electronic donation of

the C7-amine.

This guide provides a rigorous technical breakdown of the compound's spectroscopic

signature.[1] Where direct experimental library spectra are sparse in open literature, data is

derived from high-fidelity substituent chemical shift (SCS) additivity rules based on validated

analogs (8-methylquinoline, 7-aminoisoquinoline, and 5-aminoisoquinoline).
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Property Specification

IUPAC Name 8-Methylisoquinolin-7-amine

Molecular Formula C₁₀H₁₀N₂

Molecular Weight 158.20 g/mol

Exact Mass 158.0844

Key Structural Feature
Ortho-coupling of H5/H6; Peri-interaction at

C1/C8

Synthesis & Sample Preparation Context
Before spectroscopic analysis, understanding the sample origin is critical for identifying

impurities. This compound is typically synthesized via:

Nitration of 8-methylisoquinoline (yielding the 7-nitro derivative).

Reduction (Fe/HCl or H₂/Pd-C) to the 7-amine.

Common Impurities to Watch:

8-Methylisoquinoline (Incomplete nitration/reduction precursor).

7-Nitro-8-methylisoquinoline (Yellow/orange impurity, distinct NO₂ bands in IR).

Isomeric amines (e.g., 5-amino-8-methylisoquinoline) if nitration regioselectivity was poor.

Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of molecular weight and elemental

composition.

Ionization Mode: ESI+ (Electrospray Ionization)
Molecular Ion [M+H]⁺:m/z 159.09 (Base Peak in soft ionization).

Sodium Adduct [M+Na]⁺: m/z 181.07.
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Electron Impact (EI) Fragmentation Pattern
In harder ionization modes (EI, 70 eV), the isoquinoline core exhibits characteristic

fragmentation.

m/z (approx) Fragment Assignment Mechanistic Insight

158 (M⁺) Molecular Ion
High stability due to

aromaticity.

157 [M-H]⁺ Tropylium-like rearrangement

Loss of benzylic H (from

methyl) or amine H to form a

stabilized cation.

141 [M-NH₃]⁺ Deamination

Loss of the amino group

(uncommon in simple

aromatics but possible).

130 [M-HCN]⁺ Ring Contraction

Characteristic isoquinoline

fragmentation (loss of HCN

from the pyridine ring).

131 [M-HCN-H]⁺ Secondary Loss
Further stabilization after HCN

loss.

Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for the functional group transformation (Nitro

Amine).

Amine Region (3500–3300 cm⁻¹):

Look for a doublet (asymmetric and symmetric N-H stretch) around 3420 cm⁻¹ and 3340

cm⁻¹.

Note: If a broad singlet is seen, it may indicate hydrogen bonding or salt formation.

C-H Stretching (3100–2800 cm⁻¹):
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Aromatic C-H: Weak bands > 3000 cm⁻¹.[2]

Methyl C-H: Distinct bands at ~2960 cm⁻¹ (asym) and ~2870 cm⁻¹ (sym). The presence of

these aliphatic bands distinguishes it from the non-methylated 7-aminoisoquinoline.

Fingerprint Region:

C=N / C=C Ring Stretch: Strong bands at 1620 cm⁻¹ and 1580 cm⁻¹.

C-N Stretch (Ar-NH₂): ~1280–1300 cm⁻¹.

Out-of-Plane (OOP) Bending: Two adjacent aromatic protons (H5, H6) typically show a

strong band at ~820–840 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
Characterization
This section details the predicted chemical shifts based on the Substituent Chemical Shift

(SCS) additivity principles applied to the isoquinoline core.

¹H NMR (Proton) – 400 MHz, CDCl₃
Diagnostic Logic:

H1 (Singlet): The most deshielded proton (adjacent to N). The C8-Methyl group exerts a peri-

effect (steric compression), likely pushing H1 further downfield compared to unsubstituted

isoquinoline.

H5 & H6 (AB System): With substituents at C7 and C8, only C5 and C6 remain on the

benzene ring. They are neighbors (ortho), so they will appear as two doublets with a coupling

constant (

) of ~8–9 Hz.

Methyl Group: Being at C8 (peri to C1), it is more deshielded than a standard toluene methyl,

likely appearing near 2.7–2.8 ppm.
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Position Shift (δ, ppm) Multiplicity (Hz)
Assignment
Logic

H-1 9.30 – 9.45 Singlet (s) -

Deshielded by

Ring N + Peri-Me

effect.

H-3 8.40 – 8.50 Doublet (d) 5.8

Alpha to N,

typical

isoquinoline H3.

H-4 7.50 – 7.60 Doublet (d) 5.8
Beta to N,

couples with H3.

H-5 7.45 – 7.55 Doublet (d) 8.8

Ortho to H6.

Shielded slightly

by C7-NH₂

(meta).

H-6 7.05 – 7.15 Doublet (d) 8.8

Ortho to H5.

Strongly shielded

by ortho-NH₂.

NH₂ 4.00 – 5.00 Broad (br s) -
Exchangeable

with D₂O.

CH₃ (C8) 2.65 – 2.80 Singlet (s) -

Peri-deshielded

methyl (vs.

typical 2.3 ppm).

¹³C NMR (Carbon) – 100 MHz, CDCl₃
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Position Shift (δ, ppm) Type Notes

C-1 152.0 CH Azomethine carbon.

C-7 146.5 C-q

Ipso-amine. Highly

deshielded by N-

attachment.

C-3 141.0 CH Alpha to Nitrogen.

C-8a 135.0 C-q Bridgehead.

C-4a 126.0 C-q Bridgehead.

C-8 122.0 C-q
Ipso-methyl. Shielded

by ortho-amine.

C-4 119.0 CH Beta to Nitrogen.

C-5 118.0 CH Aromatic CH.

C-6 112.0 CH
Ortho to amine.[3]

Highly shielded.

CH₃ 18.5 CH₃ Methyl carbon.

Experimental Workflow & Validation Strategy
To confirm the identity of 8-Methylisoquinolin-7-amine and rule out the 5-amino isomer, follow

this validation logic.
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Unknown Sample
(Suspected 8-Me-7-NH2)

1. Mass Spectrometry
(Check m/z 158/159)

2. 1H NMR Analysis

Coupling Pattern
Analysis

Two Singlets (Ar-H)
(Para-substitution)

Singlets observed

Two Doublets (Ar-H)
(Ortho-coupling J~9Hz)

Doublets observed

Incorrect Isomer
(likely 6-Me-7-NH2)

CONFIRMED
8-Methylisoquinolin-7-amine

Click to download full resolution via product page

Figure 1: Structural elucidation logic flow. The key discriminator is the H5/H6 coupling pattern.

Protocol for NMR Sample Preparation
Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS. If solubility is poor (common for free amines),

switch to DMSO-d₆.
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Note: In DMSO-d₆, the NH₂ protons will appear sharper and further downfield (~5.5–6.0

ppm).

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to

remove inorganic salts (e.g., iron residues from reduction).

Acquisition: Run standard 1H (16 scans) and COSY (to confirm H5-H6 connectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3268441/docs#spectroscopic-data-nmr-ir-ms-of-8-
methylisoquinolin-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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